molecular formula C19H16N4O6S2 B2872873 (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide CAS No. 692762-80-4

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Cat. No.: B2872873
CAS No.: 692762-80-4
M. Wt: 460.48
InChI Key: QIPFTLZRKKQRLN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a synthetic small molecule designed for research purposes. It features a thiazolidinedione (or rhodanine) core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This core structure is synthetically fused with a sulfonamide moiety and a phenylacetamide group, creating a multi-functional chemical entity. Compounds incorporating the thiazolidinone ring system have been extensively investigated for their anti-proliferative properties, showing potential in research models of leukemia . Furthermore, molecular frameworks combining similar heterocycles with sulfonamide groups have been identified as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting their utility in infectious disease research . The presence of the sulfonamide group is a common feature in many enzyme inhibitors and is often explored in drug discovery<a citation="1]</a> . The Z-configuration of the exocyclic double bond at the 5-position of the thiazolidinone ring is a critical structural aspect that can influence the compound's biological activity and interaction with specific protein targets in research settings. This product is intended for laboratory research applications only and is not classified as a drug, cosmetic, or for any form of personal use. It is not for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S2/c20-31(28,29)14-8-6-13(7-9-14)22-17(25)11-23-18(26)15(30-19(23)27)10-16(24)21-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)(H,22,25)(H2,20,28,29)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPFTLZRKKQRLN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a thiazolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a complex structure with multiple functional groups that may enhance its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure includes:

  • A thiazolidine ring which contributes to its pharmacological properties.
  • Two carbonyl groups (dioxo) that enhance reactivity.
  • A sulfamoylphenyl group, which is known for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In a study evaluating various 4-oxo-thiazolidin-2-ylidene derivatives, compounds were tested against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Results demonstrated that certain derivatives displayed notable antibacterial activity, suggesting that (Z)-2-(2,4-dioxo...) may also possess similar effects due to its structural characteristics .

Anticancer Activity

Thiazolidine derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds structurally related to (Z)-2-(2,4-dioxo...) demonstrated cytotoxic effects against various cancer cell lines such as:

  • MCF7 (Breast cancer)
  • K562 (Leukemia)

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment . The compound's unique combination of functional groups may enhance its efficacy in targeting these pathways.

Cytotoxicity Evaluation

A detailed study explored the cytotoxic effects of thiazolidine derivatives on different cancer cell lines. The results indicated varying degrees of cytotoxicity, with some compounds achieving IC50 values lower than standard chemotherapeutics. For example:

CompoundCell LineIC50 (µM)
Compound AMCF75.0
Compound BK5627.5
(Z)-2-(2,4-dioxo...)MCF7TBD

These findings suggest that (Z)-2-(2,4-dioxo...) could be a promising candidate for further development in anticancer therapies .

The biological activity of thiazolidine derivatives like (Z)-2-(2,4-dioxo...) may be attributed to their ability to activate specific receptors involved in metabolic regulation and apoptosis. For instance, activation of the PPAR-γ receptor has been linked to improved insulin sensitivity and reduced inflammation, which are crucial in both diabetes management and cancer therapy .

Comparison with Similar Compounds

Core Modifications and Substituent Variations

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Configuration Notable Functional Groups Reference
Target Compound Thiazolidin-2,4-dione 3: 2-Oxoethyl-(4-sulfamoylphenyl)amino; 5: Z-ylidene Z Sulfamoyl, acetamide
(E)-4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-N-Phenyl Benzamide Thiazolidin-2,4-dione 5: E-Benzylidene; N-Phenyl benzamide E Benzamide
2-{(5Z)-5-[(E)-3-Phenylpropenylidene]-4-Oxo...-N-(4-Fluorophenyl)Acetamide Thiazolidin-2,4-dione 5: E-3-Phenylpropenylidene; N-(4-Fluorophenyl) E/Z Fluoro, propenylidene
N-(2-Methylphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)-3-(Phenylsulfonyl)... Thiazolidin-4-one 2: Phenylimino; 3: Phenylsulfonyl Z Sulfonyl, imino
2-[(5Z)-5-(3-Bromobenzylidene)-4-Oxo-2-Thioxo... Thiazolidin-2-sulfanylidene 5: Z-3-Bromobenzylidene; 2: Thioxo Z Thioxo, bromo

Key Observations :

  • Sulfamoyl vs. Sulfonyl : The target’s sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity compared to sulfonyl (-SO₂-) groups in ’s analog, which may improve solubility .
  • Thioxo vs. Dioxo : Thiazolidin-2-sulfanylidene derivatives () exhibit reduced electron density at the 2-position, possibly affecting redox reactivity .

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Reference
Target Compound N/A N/A N/A N/A
Derivatives C=S: 1243–1258; C=O: 1663–1682 Aromatic protons: 6.8–7.5 Carbonyls: ~167–170
Triazoles C=S: 1247–1255; NH: 3278–3414 Absence of C=O peaks Thione carbons: ~120–125
Sulfonyl S=O: 1350–1160 Aromatic protons: 7.2–7.8 Sulfonyl carbons: ~140

Highlights :

  • The absence of C=O peaks in ’s triazoles confirms tautomeric shifts, contrasting with the stable dioxo core in the target compound .
  • Sulfonyl S=O stretches () appear at lower wavenumbers than sulfamoyl groups, aiding structural differentiation .

Physicochemical and Functional Implications

  • Solubility : The sulfamoyl group in the target compound may enhance aqueous solubility compared to halogenated () or sulfonyl-containing analogs () .

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